
1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
Structure and General Properties 1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative. Its structure features an isopropyl group (-CH(CH₃)₂) at the 1-position of the indole nitrogen and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position of the indole ring (Figure 1). The compound’s molecular formula is C₁₇H₂₃BNO₂, with a molecular weight of 283.19 g/mol.
For example:
- Boronation: The 5-position of indole can be functionalized via palladium-catalyzed Miyaura borylation. details the synthesis of 5-boronate indole using Pd₂(dba)₃, XPhos, and bis(pinacolato)diboron in dioxane .
- N-Alkylation: The isopropyl group can be introduced at the indole nitrogen via alkylation. describes the methylation of indole using NaH and methyl iodide in THF, a method adaptable for isopropyl substitution .
Applications Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions (), making this compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step often involves the use of boronic acid derivatives and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the boron-containing group to the indole core.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the boron-containing group, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological processes and pathways, often as a probe or ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an anti-tubercular agent and in the treatment of other diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Analysis
A. Steric and Electronic Effects
- Substituent Size : The isopropyl group in the target compound introduces greater steric hindrance compared to methyl () or hydrogen (). This may slow reaction kinetics in cross-couplings but improve stability against hydrolysis or side reactions .
- Boronate Position : Boronation at the 5-position (target, ) vs. 6-position () alters electronic density distribution. For indoles, the 5-position is typically more electron-rich, enhancing reactivity in electrophilic substitutions .
C. Physical Properties
- Solubility: Bulky substituents (e.g., t-BDMS in ) improve solubility in non-polar solvents, whereas smaller groups (methyl, H) favor polar aprotic solvents .
- Stability : Tetramethyl boronate groups (common in all compounds) resist hydrolysis better than boronic acids, making them preferred for storage and handling .
Biological Activity
The compound 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic molecule that integrates an indole structure with a boronate moiety. This unique combination endows it with significant biological activity, particularly in medicinal chemistry and drug development. The molecular formula for this compound is C14H21BNO2, with a molecular weight of approximately 257.14 g/mol .
Biological Activity Overview
Indole derivatives, including this compound, have been extensively studied for their diverse biological activities. These activities include:
- Anticancer properties : Many indole derivatives exhibit potent growth inhibition against various cancer cell lines.
- Antimicrobial effects : Some studies suggest that indole derivatives possess significant antibacterial and antifungal properties.
- Neuroprotective effects : Certain indole compounds have shown promise in protecting neuronal cells from oxidative stress.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of key enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways : It can affect cellular signaling pathways that regulate cell growth and apoptosis.
- Reactive oxygen species (ROS) management : The compound may help in reducing oxidative stress within cells.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Boronate esterification : This involves the reaction of indole with boronic acid derivatives under acidic conditions.
- Cross-coupling reactions : Utilizing palladium or nickel catalysts to facilitate the formation of carbon-boron bonds.
Structural Features
The presence of both the propan-2-yl and dioxaborolane groups enhances the stability and reactivity of this compound compared to other similar indole derivatives. Below is a comparison table highlighting structural similarities and differences with other compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Indoleboronic Acid Pinacol Ester | C14H18BNO2 | Lacks propan-2-yl group; simpler structure |
tert-butyl 5-chloroindole | C13H14ClN | Contains chlorine; different reactivity profile |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline | C19H26BNO4 | More complex structure with additional functional groups |
5-Iodoindole | C8H6N | Halogenated variant; different reactivity and biological activity |
Anticancer Activity
A study investigating the anticancer properties of various indole derivatives highlighted that compounds similar to this compound exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . The mechanism was linked to the modulation of apoptosis-related signaling pathways.
Antimicrobial Properties
Research has also demonstrated that certain indole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
In neuropharmacological studies, indole derivatives were shown to protect neuronal cells from oxidative damage induced by neurotoxic agents. This protective effect is attributed to their ability to scavenge free radicals and modulate inflammatory responses .
Q & A
Q. What are the standard synthetic routes for preparing 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how are reaction conditions optimized?
Basic Synthesis Methodology
The compound is typically synthesized via palladium-catalyzed Miyaura borylation of a halogenated indole precursor. A common approach involves:
Halogenation : Introducing a halogen (e.g., bromine) at the 5-position of 1-(propan-2-yl)-1H-indole.
Borylation : Reacting the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C .
Optimization Considerations :
- Catalyst Loading : Lower Pd concentrations (1–2 mol%) reduce costs while maintaining yields.
- Solvent Choice : Anhydrous conditions prevent hydrolysis of the boronate ester.
- Monitoring : Reaction progress is tracked via TLC or GC-MS, with purification by column chromatography (hexane/ethyl acetate) .
Q. How do researchers resolve contradictions in spectroscopic data during structural validation?
Advanced Analytical Challenges
Discrepancies in NMR or MS data may arise from residual solvents, rotamers, or impurities. Methodological solutions include:
- Multi-Technique Cross-Validation :
- Crystallography : Single-crystal X-ray diffraction (using SHELX ) resolves ambiguities in regiochemistry.
- Computational Validation : DFT calculations (e.g., Gaussian or Multiwfn ) predict NMR shifts and compare with experimental data.
Q. What strategies are employed to enhance the compound’s solubility for cross-coupling reactions?
Basic Solubility Considerations
The compound is inherently hydrophobic (water-insoluble ). Common solubilization methods include:
- Co-Solvent Systems : Use THF:DMSO (4:1) or dioxane:DMF (3:1) to balance polarity.
- Micellar Catalysis : Addition of surfactants (e.g., SDS) in aqueous Suzuki-Miyaura reactions .
- Temperature Modulation : Heating to 60–80°C improves dissolution in non-polar solvents (e.g., toluene).
Q. How does the steric and electronic profile of the tetramethyl-dioxaborolane group influence cross-coupling efficiency?
Advanced Reactivity Analysis
The pinacol boronate ester group impacts reactivity through:
- Steric Effects : The bulky tetramethyl groups slow transmetallation in Suzuki reactions, requiring optimized Pd catalysts (e.g., SPhos ligands) .
- Electronic Effects : The electron-rich indole core directs electrophilic substitution, while the boronate ester’s Lewis acidity facilitates transmetallation.
Data Table : Comparison of Coupling Efficiency
Catalyst System | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|
Pd(OAc)₂/SPhos | 92 | 12 | |
PdCl₂(dppf)/K₂CO₃ | 78 | 24 |
Q. What computational methods are used to predict the compound’s electronic properties for drug discovery?
Advanced Computational Design
- Wavefunction Analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites on the indole ring.
- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., kinase enzymes) using the boronate ester as a hydrogen-bond acceptor .
- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP = 3.2, high membrane permeability) .
Q. How do structural analogs (e.g., indazole or pyrazole derivatives) compare in reactivity and applications?
Advanced Comparative Studies
- Indazole Analogs : Replacing indole with indazole increases planarity, enhancing π-stacking in catalytic systems but reducing solubility .
- Pyrazole Derivatives : The smaller pyrazole core lowers steric hindrance, improving cross-coupling rates at the expense of boronate stability .
Data Table : Key Properties of Analogs
Compound Class | λmax (nm) | Suzuki Reaction Yield (%) | Reference |
---|---|---|---|
Indole-BPin | 290 | 92 | |
Indazole-BPin | 305 | 85 | |
Pyrazole-BPin | 275 | 78 |
Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?
Basic Experimental Design
- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm).
- Drying Agents : Pre-dry solvents with molecular sieves (3Å) .
- Quenching : Terminate reactions with degassed MeOH to hydrolyze residual B₂Pin₂ .
Q. How can researchers address low yields in large-scale boronate ester synthesis?
Advanced Process Optimization
Properties
Molecular Formula |
C17H24BNO2 |
---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C17H24BNO2/c1-12(2)19-10-9-13-11-14(7-8-15(13)19)18-20-16(3,4)17(5,6)21-18/h7-12H,1-6H3 |
InChI Key |
LDQCCMBWNAHYQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)C(C)C |
Origin of Product |
United States |
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